1-(Octylamino)-3-(octyloxy)propan-2-ol

Fuel Additives Ethanol-Diesel Emulsification Phase Stability

1-(Octylamino)-3-(octyloxy)propan-2-ol (CAS 185340-08-3) is a C8-symmetric alkanolamine ether amphiphile belonging to the class of 3-alkyloxy propanolamines. It is synthesized via the regioselective condensation of octyl glycidyl ether with octylamine, resulting in a compound with a molecular formula of C19H41NO2 and a molecular weight of 315.534 g/mol.

Molecular Formula C19H41NO2
Molecular Weight 315.5 g/mol
CAS No. 185340-08-3
Cat. No. B12559513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Octylamino)-3-(octyloxy)propan-2-ol
CAS185340-08-3
Molecular FormulaC19H41NO2
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCCCCCCCCNCC(COCCCCCCCC)O
InChIInChI=1S/C19H41NO2/c1-3-5-7-9-11-13-15-20-17-19(21)18-22-16-14-12-10-8-6-4-2/h19-21H,3-18H2,1-2H3
InChIKeyVSTMQNGDSGXADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Octylamino)-3-(octyloxy)propan-2-ol (CAS 185340-08-3) Procurement Guide: Selecting the Right C8-Symmetric Alkanolamine Ether Surfactant


1-(Octylamino)-3-(octyloxy)propan-2-ol (CAS 185340-08-3) is a C8-symmetric alkanolamine ether amphiphile belonging to the class of 3-alkyloxy propanolamines [1]. It is synthesized via the regioselective condensation of octyl glycidyl ether with octylamine, resulting in a compound with a molecular formula of C19H41NO2 and a molecular weight of 315.534 g/mol [2]. This compound is primarily investigated as a multi-functional fuel additive, specifically designed to enhance the phase stability of ethanol-diesel fuel blends by acting as a solubilizing agent and emulsifier [REFS-1, REFS-3].

Why 1-(Octylamino)-3-(octyloxy)propan-2-ol Cannot Be Substituted with Generic Alkanolamine Surfactants


Generic substitution in the 3-alkyloxy propanolamine class fails due to the critical relationship between alkyl chain symmetry and interfacial activity. The target compound’s identical C8 chains on both the amine and ether termini provide a specific hydrophilic-lipophilic balance (HLB) that optimally orients the molecule at the diesel-ethanol interface [1]. Using a shorter-chain analog (e.g., C4 or C6) reduces the hydrophobic volume, diminishing its ability to sterically stabilize dispersed droplets, leading to rapid phase separation. Conversely, a longer-chain variant (e.g., C12 or C18) becomes overly lipophilic, potentially crystallizing at low temperatures and impairing cold-flow properties [2]. The precisely matched C8/C8 architecture is documented to confer a measurable, long-duration phase stability advantage, as evidenced by the 60-day room-temperature stability benchmark achieved only with this specific chain length combination [3].

Quantitative Performance Differentiation of 1-(Octylamino)-3-(octyloxy)propan-2-ol Against Closest Analogs


Phase Stability Duration in Diesel-Ethanol Blends: C8/C8 vs. Other Alcohol Additives

The target compound demonstrates quantitatively superior phase stability in diesel-ethanol blends. A formulation containing 2% (v/v) of 1-(octylamino)-3-(octyloxy)propan-2-ol with 5% absolute ethanol in diesel remained homogenous for 60 days at room temperature without phase separation [1]. In contrast, a parallel review of alternative alcohol-based co-solvents (n-butanol, hexanol) used under comparable conditions typically achieves stability for only 2-4 weeks before layer separation occurs, a timeframe associated with the need for continuous agitation in practical fuel systems [2]. The 60-day benchmark represents a 2-4x improvement over these non-amino-ether alcohol additives.

Fuel Additives Ethanol-Diesel Emulsification Phase Stability

High-Temperature Stability vs. Commercial Non-Ionic Surfactants

The 3-alkyloxy propanolamine class, including the target compound, exhibits high-temperature stability that is atypical for non-ionic surfactants. While many commercial ethoxylated non-ionic surfactants undergo thermal degradation above 100°C via ether bond cleavage, the target compound's alkyl ether and secondary amine linkages remain stable under high-temperature engine and fuel system conditions [1]. This is qualitatively described as 'high-temperature stability' in the foundational synthesis paper, with the compounds designed to withstand the thermal stress encountered near fuel injectors and combustion zones [1].

Thermal Stability Fuel Additives Surfactant Degradation

Emulsifying Power Surfactant Performance Relative to In-Class Analogs

The target compound demonstrates 'good emulsifying power' in diesel-ethanol blends [1]. This property is a class characteristic of 3-alkyloxy propanolamines, but the C8/C8 symmetric architecture is specifically reported to confer an advantage in reducing interfacial tension between diesel and ethanol compared to asymmetric or shorter-chain analogs [2]. The resulting emulsion stability is corroborated by the 60-day phase stability data [3].

Emulsification Surfactant Diesel-Ethanol Blends

Corrosion Inhibition Compared to Commercial Diesel Corrosion Inhibitors

The compound is reported to possess corrosion inhibition properties alongside its primary emulsifying and solubilizing functions [1]. This multifunctionality is not typically observed in single-component commercial diesel corrosion inhibitors, which often lack the amphiphilic structure necessary for simultaneous emulsification and metal surface passivation. While specific corrosion rate data for the target compound is not available, the in-class evidence suggests dual-action performance that could reduce the total additive dosage in fuel formulations [2].

Corrosion Inhibition Fuel Additive Multifunctional Additive

Oxidation Inhibition vs. Conventional Phenolic Antioxidants

The compound exhibits oxidation inhibition properties [1]. While butylated hydroxytoluene (BHT) and other phenolic antioxidants are industry standards for fuel oxidation stability, the target compound's amine-ether structure offers a different radical-scavenging mechanism that may complement phenolic antioxidants. The literature indicates that nitrated derivatives of this class further improve cetane number, suggesting a synergistic pathway for multifunctional additive development [2]. Direct comparative oxidation induction time data is not available.

Oxidation Stability Fuel Additive Antioxidant

Low-Temperature Flow (Cold-Flow) Properties vs. Commercial Cold Flow Improvers

The compound is reported to improve cold-flow properties of ethanol-diesel blends [1]. This is a critical performance attribute for diesel fuels operated in cold climates. While specific pour point depression data (in °C) is not available in the abstracted literature, the in-class compounds are described as providing cold-flow enhancement comparable to commercial poly(alkyl methacrylate) (PAMA) cold flow improvers, potentially with the added benefit of simultaneous phase stabilization [2].

Cold Flow Properties Diesel Additive Low-Temperature Operability

Optimal Application Scenarios for 1-(Octylamino)-3-(octyloxy)propan-2-ol Based on Quantified Evidence


Long-Duration Ethanol-Diesel Fuel Stabilization for Stationary Storage Tanks

Based on its documented 60-day room-temperature phase stability at 2% dosage in 5% ethanol-diesel blends [1], this compound is the additive of choice for stationary fuel storage tanks where prolonged static conditions are expected. The extended stability reduces the need for mechanical agitation systems and lowers the risk of engine failure due to phase separation upon fuel withdrawal. This scenario is directly supported by the quantitative stability benchmark and contrasts with shorter-duration co-solvents.

Multifunctional Diesel Additive Package Formulation for Fleet Vehicles

For fleet operators seeking to reduce the complexity of their fuel additive inventory, this compound’s reported dual corrosion inhibition and emulsification properties [2] support its use as a cornerstone ingredient in a simplified, multi-purpose additive package. By replacing separate corrosion inhibitor and emulsion stabilizer additives, the total additive volume per liter of fuel can be minimized, reducing procurement costs and logistical overhead.

Cold-Climate Ethanol-Diesel Blend Additive for Winter-Grade Fuels

In regions where winter-grade diesel requires both improved cold-flow properties and ethanol-diesel blend stability, this compound addresses both needs simultaneously [2]. Although specific pour point data is lacking, the class-level evidence for cold-flow improvement, combined with the quantified phase stability, positions it as a candidate for formulators targeting cold-weather ethanol-diesel markets.

Surfactant Intermediate for Synthesizing High-Performance Anionic Surfactants

The secondary amine and hydroxyl groups on the propanol backbone provide reactive handles for further derivatization, such as sulfation to produce sulfated sodium salts of 1-alkylamino-3-alkyloxy-2-propanols . These derivatives are being investigated as potential surfactants, meaning procurement of the parent compound can serve as a starting material for developing proprietary surfactant formulations with tailored performance characteristics.

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